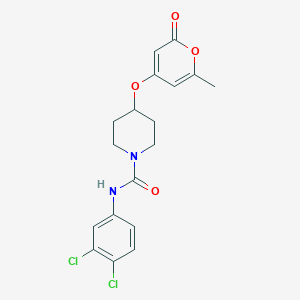![molecular formula C9H16ClNO2 B2757869 Methyl 2-[(1R,3R,4S)-2-azabicyclo[2.2.1]heptan-3-yl]acetate;hydrochloride CAS No. 2375248-77-2](/img/structure/B2757869.png)
Methyl 2-[(1R,3R,4S)-2-azabicyclo[2.2.1]heptan-3-yl]acetate;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 2-[(1R,3R,4S)-2-azabicyclo[2.2.1]heptan-3-yl]acetate;hydrochloride” is a chemical compound with a molecular weight of 205.68 . The IUPAC name for this compound is methyl 2-((1R,3R,4S)-2-azabicyclo[2.2.1]heptan-3-yl)acetate hydrochloride .
Synthesis Analysis
The synthesis of similar structures, such as oxygenated 2-azabicyclo[2.2.1]heptanes, has been achieved via palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates . The products could be further functionalized to build up a library of bridged aza-bicyclic structures .Molecular Structure Analysis
The InChI code for this compound is 1S/C9H15NO2.ClH/c1-12-9(11)5-8-6-2-3-7(4-6)10-8;/h6-8,10H,2-5H2,1H3;1H/t6-,7+,8+;/m0./s1 . This code provides a detailed description of the molecule’s structure, including the positions and connectivity of its atoms.Physical And Chemical Properties Analysis
The compound has a molecular weight of 205.68 . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the resources I have.Applications De Recherche Scientifique
PET Imaging of α4β2 Nicotinic Acetylcholine Receptors
A novel radiotracer, (−)-2-(6-[18F]fluoro-2,3′-bipyridin-5′-yl)-7-methyl-7-aza-bicyclo[2.2.1]heptane (18F-AZAN), has shown high specific binding and rapid, reversible kinetics in the human brain, targeting α4β2 nicotinic acetylcholine receptors (α4β2-nAChRs). This tracer is highly specific, safe, and effective for PET scanning to estimate high-affinity α4β2-nAChR in the living human brain, providing a valuable tool for neurological research (Wong et al., 2013).
Understanding Molecular Pharmacology
Research into specific receptor antagonists and agonists, such as granisetron, a selective 5-HT3 receptor antagonist (endo-N-(9-methyl-9-azabicyclo[3.3.1]non-3-yl)-1-methyl-1H-indazole-3-carboxamide hydrochloride), contributes significantly to our understanding of molecular pharmacology and receptor-mediated effects in the brain. This knowledge aids in developing treatments for various conditions, including nausea and psychiatric disorders (Rompré et al., 1995).
Advancing Cancer Therapeutics
Dabis Maleate, an alkylating quaternary nitrogen compound, exemplifies the exploration of novel chemotherapeutic agents. Its phase I study to determine the optimal administration frequency for maximizing therapeutic efficacy while minimizing neurotoxicity represents the ongoing effort to improve cancer treatments. This research underscores the potential of structurally similar compounds in oncology (Verweij et al., 1992).
Contribution to Neurological and Psychological Research
The study of compounds like psilocybin and its effects on inducing mystical-type experiences offers profound insights into the brain's functioning and potential therapeutic applications for psychological well-being. This research contributes to a deeper understanding of consciousness and the potential for psychedelics in treating mental health conditions (Griffiths et al., 2006).
Environmental and Occupational Health
Research into the metabolism and excretion of compounds such as MK-0524 in humans highlights the importance of understanding the environmental and occupational exposure to various chemicals. Such studies provide crucial data for assessing the safety and health risks associated with exposure to these compounds, informing regulatory standards and protective measures (Karanam et al., 2007).
Propriétés
IUPAC Name |
methyl 2-[(1R,3R,4S)-2-azabicyclo[2.2.1]heptan-3-yl]acetate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2.ClH/c1-12-9(11)5-8-6-2-3-7(4-6)10-8;/h6-8,10H,2-5H2,1H3;1H/t6-,7+,8+;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIFXWPUNASZPRM-HNPMAXIBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1C2CCC(C2)N1.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C[C@@H]1[C@H]2CC[C@H](C2)N1.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[(1R,3R,4S)-2-azabicyclo[2.2.1]heptan-3-yl]acetate;hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-phenoxyacetamide](/img/structure/B2757788.png)
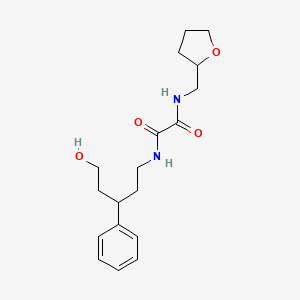
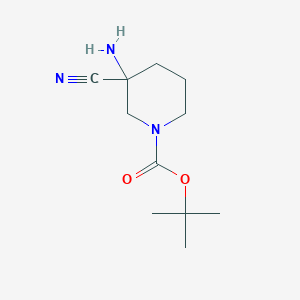
![Methyl 3-[(3-fluoro-4-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate](/img/structure/B2757791.png)
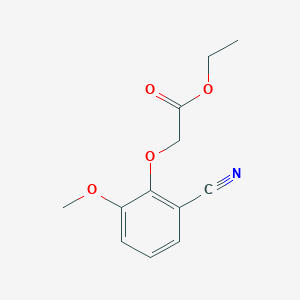
![N-[(1-Methyl-1H-pyrrol-2-yl)methyl]propan-2-amine](/img/structure/B2757795.png)
![2-[(2-{[(4-methylphenyl)sulfonyl]amino}phenyl)sulfanyl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2757797.png)
![N-(2-fluorophenyl)-2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide](/img/structure/B2757798.png)

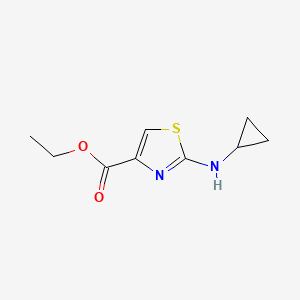
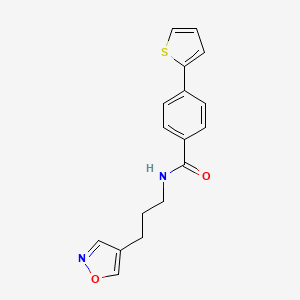
![2-[(2,5-Dimethylphenyl)methyl]-6-(3-ethoxypropyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2757805.png)

